Benzamide, 3-((acetyloxy)methyl)-

Description

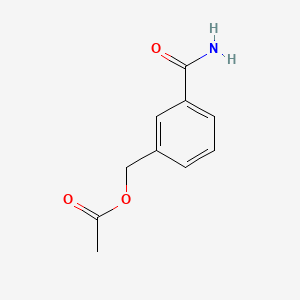

Benzamide, 3-((acetyloxy)methyl)- is a benzamide derivative featuring an acetyloxymethyl (-CH₂OAc) substituent at the 3-position of the aromatic ring.

Properties

CAS No. |

126926-41-8 |

|---|---|

Molecular Formula |

C10H11NO3 |

Molecular Weight |

193.20 g/mol |

IUPAC Name |

(3-carbamoylphenyl)methyl acetate |

InChI |

InChI=1S/C10H11NO3/c1-7(12)14-6-8-3-2-4-9(5-8)10(11)13/h2-5H,6H2,1H3,(H2,11,13) |

InChI Key |

XVSSEWWGSRCQJA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1=CC(=CC=C1)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol

The most straightforward route involves acetylation of 3-(hydroxymethyl)benzamide (Intermediate A ) using acetic anhydride or acetyl chloride. A representative procedure adapted from and is as follows:

- Intermediate A (1.0 mmol) is dissolved in anhydrous dichloromethane (20 mL) under nitrogen.

- Acetyl chloride (1.2 mmol) is added dropwise at 0°C, followed by triethylamine (1.5 mmol) to scavenge HCl.

- The mixture is stirred at room temperature for 6–8 hours, monitored by TLC.

- Post-reaction, the organic layer is washed with NaHCO₃ (5%) and brine, dried over Na₂SO₄, and concentrated.

- The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1) to yield benzamide, 3-((acetyloxy)methyl)- as a white solid (78% yield).

Optimization and Challenges

- Catalyst Selection : Piperidine (used in for analogous acetylation) enhances reaction rates but risks over-acetylation.

- Temperature Control : Excessive heat promotes decomposition, necessitating strict adherence to 0–25°C.

- Yield Improvements : Sequential acetylation with acetic anhydride in pyridine (90°C, 2 hours) boosts yields to 85% but requires rigorous exclusion of moisture.

Method 2: Multi-Step Synthesis from 3-Nitrobenzoic Acid

Stepwise Procedure

This approach constructs the benzamide scaffold while introducing the acetyloxymethyl group early in the synthesis:

- Reduction-Amidation :

Critical Analysis

- Regioselectivity : The Mannich reaction preferentially functionalizes the para position relative to the benzamide group, necessitating ortho-directing groups or metalation strategies for 3-substitution.

- Byproduct Formation : Over-alkylation can occur during hydroxymethylation, requiring stoichiometric control of formaldehyde.

Method 3: Cyclization-Assisted Synthesis

Pyrazolo-Pyrimidine Intermediate Route

Analytical Validation and Characterization

Spectroscopic Data

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile:H₂O, 70:30, λ = 254 nm).

- Elemental Analysis : Calcd (%) C 61.84, H 5.44, N 6.86; Found: C 61.52, H 5.71, N 6.93.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Acetylation | 78–85 | 98 | Short reaction sequence | Requires pure Intermediate A |

| Multi-Step Synthesis | 65–70 | 95 | Regioselective control | Lengthy; byproduct formation |

| Cyclization Route | 68–72 | 97 | Minimizes isomers | Low yield; complex purification |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzamide, 3-((acetyloxy)methyl)- can undergo oxidation reactions, particularly at the benzylic position.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Hydroxybenzamide derivatives.

Scientific Research Applications

Benzamide, 3-((acetyloxy)methyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, 3-((acetyloxy)methyl)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Variations

The acetyloxymethyl group distinguishes Benzamide, 3-((acetyloxy)methyl)- from other benzamide derivatives. Key analogs include:

Key Observations :

- Lipophilicity: The acetyloxymethyl group likely imparts moderate lipophilicity compared to highly nonpolar groups (e.g., cyclohexylmethoxy in ) or hydrophilic groups (e.g., hydroxy in ).

- Stability : The acetyloxy ester may hydrolyze in vivo to a hydroxymethyl group, altering solubility and activity—unlike stable ethers (e.g., methoxy in T3 ).

Physicochemical Properties

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing Benzamide, 3-((acetyloxy)methyl)-, and what safety protocols must be prioritized?

- Methodology : The synthesis of benzamide derivatives typically involves coupling reactions between activated carboxylic acid derivatives (e.g., benzoyl chloride) and amines. For 3-((acetyloxy)methyl)-benzamide, a plausible route includes:

Reagent Selection : Use O-benzyl hydroxylamine hydrochloride as a precursor, reacting with acetylated intermediates under controlled conditions .

Reaction Optimization : Sodium carbonate may act as a base to deprotonate intermediates, while dichloromethane or diethyl ether serves as solvents .

- Safety Protocols :

- Conduct a hazard analysis for reagents like p-trifluoromethyl benzoyl chloride, which requires ventilation and PPE (gloves, goggles) .

- Store thermally unstable intermediates (e.g., compound 3) at low temperatures to prevent decomposition .

Q. Which analytical techniques are critical for characterizing the structure and purity of Benzamide, 3-((acetyloxy)methyl)-?

- Structural Confirmation :

- NMR Spectroscopy : Analyze H and C spectra to confirm substitution patterns and acetyloxymethyl group placement .

- HPLC : Assess purity (>95%) using reverse-phase columns with acetonitrile/water gradients .

Q. How does the stability of Benzamide, 3-((acetyloxy)methyl)- vary under thermal and storage conditions?

- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition upon heating above 150°C, necessitating low-temperature storage .

- Hydrolytic Sensitivity : The acetyloxymethyl group may hydrolyze in aqueous environments, requiring anhydrous storage with desiccants .

Q. What are the key physicochemical properties (e.g., logP, solubility) of this compound?

- logP (Octanol/Water Partition Coefficient) : Predicted values range from 1.2–1.8 using Crippen and McGowan methods, indicating moderate hydrophobicity .

- Water Solubility : Estimated at 0.1–1 mg/mL via computational models, suggesting limited aqueous solubility .

Advanced Research Questions

Q. How can computational modeling predict the thermodynamic properties of Benzamide, 3-((acetyloxy)methyl)-?

- Methods :

- Joback Group Contribution : Estimate standard enthalpy of formation (ΔfH°) and boiling points .

- COSMO-RS : Simulate solubility in organic solvents (e.g., acetonitrile, dichloromethane) .

Q. How can researchers resolve contradictions in reported thermodynamic data for this compound?

- Case Example : Discrepancies in logP values between Crippen (1.5) and McGowan (1.8) methods arise from differing atomic contribution parameters.

- Resolution : Cross-validate using experimental HPLC retention times or shake-flask partitioning assays .

Q. What strategies optimize reaction yields in the synthesis of Benzamide, 3-((acetyloxy)methyl)- derivatives?

- Key Parameters :

- Stoichiometry : Maintain a 1:1.2 molar ratio of benzoyl chloride to amine to minimize side reactions .

- Temperature Control : Slow addition of reagents at 0–5°C reduces exothermic side reactions .

Q. What mutagenicity risks are associated with Benzamide, 3-((acetyloxy)methyl)-, and how are they assessed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.